molecular formula C10H19NO5 B2886481 2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2353803-17-3

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No. B2886481
CAS RN: 2353803-17-3
M. Wt: 233.264
InChI Key: DUGLHRLKVIDFAC-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-3-methyl-, also known as 2-Hydroxy-3-methylbutanoic acid, is a compound with the molecular formula C5H10O3 . It has a molecular weight of 118.1311 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carboxylic acids, for example, can undergo reactions such as esterification and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, 2-Hydroxy-2-methylpropiophenone, a similar compound, has a boiling point of 102-103 °C at 4 mmHg and a density of 1.077 g/mL at 25 °C .

Scientific Research Applications

Biocatalytic Transesterification Reactions

Biocatalytic transesterification reactions using acid anhydrides, including butanoic anhydride, have shown high selectivity and efficiency in the acylation and deacylation of benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and its derivatives. This process yields monoacylated products with significant yields, demonstrating potential applications in selective organic synthesis and chemical modifications (Kumar et al., 2015).

Atmospheric Chemistry of Isoprene-Derived Compounds

Research into the tropospheric aqueous-phase oxidation of isoprene-derived dihydroxycarbonyl compounds, including 3,4-dihydroxy-2-butanone (DHBO) and 2,3-dihydroxy-2-methylpropanal (DHMP), has provided insights into their potential to form aqueous secondary organic aerosols (aqSOA). These compounds undergo radical-driven oxidation, producing various short-chain carbonyls and carboxylic acids, contributing to the aqSOA formation in the atmosphere (Otto et al., 2017).

Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids

The synthesis and evaluation of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids have demonstrated significant anti-inflammatory activity comparable to ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID). These findings suggest the therapeutic potential of β-hydroxy-β-arylpropanoic acids in the development of new anti-inflammatory agents (Dilber et al., 2008).

Synthesis of Glufosinate

Glufosinate, an important agrochemical, has been synthesized through hydroformylation-amidocarbonylation of 2-chloroethyl methylvinylphosphinate. This method demonstrates a practical approach to the synthesis of biologically active compounds and highlights the versatility of organophosphorus chemistry in synthetic applications (Sakakura et al., 1991).

properties

IUPAC Name

2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(15)11-10(4,5)6(12)7(13)14/h6,12H,1-5H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGLHRLKVIDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

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